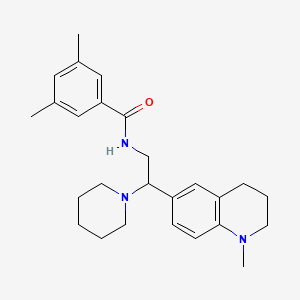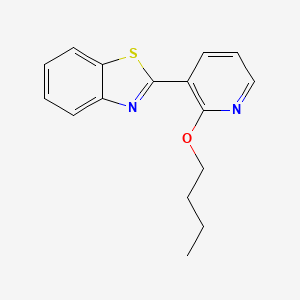![molecular formula C9H16O2 B2414759 (2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol CAS No. 2248221-27-2](/img/structure/B2414759.png)
(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol, also known as trans-2-(2-hydroxy-2-phenylethyl)cyclohexanol, is a chiral compound that has gained significant attention in the scientific community due to its unique structure and potential applications.2.1]heptan-2-yl)propan-1-ol.
Mechanism of Action
The mechanism of action of (2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol is not fully understood. However, it is believed to act through the modulation of the endocannabinoid system. The compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. This leads to an increase in the levels of endocannabinoids, which in turn activate cannabinoid receptors and produce analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol produces potent analgesic and anti-inflammatory effects in animal models. The compound has also been shown to exhibit neuroprotective properties and improve cognitive function in animal models of neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol is its high enantioselectivity, which makes it a useful tool for studying chiral compounds. However, the synthesis of this compound can be challenging and requires specialized equipment and expertise. Additionally, the compound is relatively unstable and can degrade over time, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on (2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol. One area of interest is the development of novel synthetic methods that are more efficient and scalable. Another area of interest is the exploration of the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of (2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol involves the reduction of the corresponding ketone using a chiral reducing agent. The most common method involves the use of borane-dimethylsulfide complex (BMS) as the reducing agent in the presence of a chiral ligand. This method yields the desired product with high enantioselectivity.
Scientific Research Applications
(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol has been extensively studied for its potential applications in various fields of research. One of the most promising applications is in the field of medicinal chemistry. The compound has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
(2R)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(5-10)8-4-7-2-3-9(8)11-7/h6-10H,2-5H2,1H3/t6-,7?,8?,9?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDYECLEOPPCPM-JUGFDQIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC2CCC1O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CC2CCC1O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2414676.png)

![N-(3,5-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2414680.png)
![N-[2-[(4-ethylphenyl)methyl]pyrazol-3-yl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2414681.png)

![4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2414685.png)

![methyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2414688.png)


![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide](/img/structure/B2414691.png)
![[5-(2-Chloro-phenoxymethyl)-furan-2-yl]-morpholin-4-yl-methanone](/img/structure/B2414693.png)
![3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2414697.png)
